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  • Product: (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
  • CAS: 1539076-88-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel pyridine derivative, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine. Due to the limited di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel pyridine derivative, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine. Due to the limited direct literature on this specific molecule, this document emphasizes a proposed synthetic pathway, predicted chemical properties, and potential applications in medicinal chemistry, drawing upon established principles and data from structurally related compounds.

Introduction and Rationale

Pyridinamine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, offers a versatile scaffold for chemical modification, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Specifically, the introduction of an aminomethyl group at the 4-position and an alkoxy substituent at the 3-position can significantly impact a compound's biological activity. The 2-methoxyethoxy group, in particular, can enhance solubility and introduce favorable hydrogen bonding interactions, making it a desirable feature in drug design.

This guide will focus on the synthesis, characterization, and potential utility of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, a compound of interest for its potential as a building block in the development of novel therapeutics.

Proposed Synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

A plausible and efficient synthetic route to the target molecule commences with the commercially available 3-hydroxypyridine-4-carbonitrile. The synthesis can be envisioned in two key stages: etherification of the hydroxyl group followed by reduction of the nitrile.

Synthetic_Pathway A 3-Hydroxypyridine-4-carbonitrile B 3-(2-Methoxyethoxy)pyridine-4-carbonitrile A->B  1. NaH, THF  2. 1-Bromo-2-methoxyethane   C (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine B->C  Reduction (e.g., H₂, Raney Ni or LiAlH₄, THF)  

Figure 1: Proposed synthetic pathway for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine.

Step 1: Etherification of 3-Hydroxypyridine-4-carbonitrile

The initial step involves the Williamson ether synthesis to introduce the 2-methoxyethoxy side chain.

Protocol:

  • To a solution of 3-hydroxypyridine-4-carbonitrile in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl group, forming the corresponding sodium salt.

  • Add 1-bromo-2-methoxyethane to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(2-methoxyethoxy)pyridine-4-carbonitrile.

Causality of Experimental Choices: The use of a strong base like NaH is crucial for the complete deprotonation of the phenolic hydroxyl group, which is a relatively weak acid. THF is an ideal solvent as it is aprotic and can solvate the resulting alkoxide. 1-Bromo-2-methoxyethane is the chosen electrophile to introduce the desired side chain.

Step 2: Reduction of 3-(2-Methoxyethoxy)pyridine-4-carbonitrile

The final step is the reduction of the nitrile functionality to the primary amine.

Protocol:

Several methods can be employed for this reduction, with catalytic hydrogenation being a common and effective choice.

  • Dissolve 3-(2-methoxyethoxy)pyridine-4-carbonitrile in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel or palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the hydrogen uptake ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Alternative Reduction Method: Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF can also be used for this transformation. However, this method requires more stringent anhydrous conditions and a careful workup procedure.

Chemical Structure and Predicted Properties

The chemical structure of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is characterized by a pyridine ring substituted with a methoxyethoxy group at the 3-position and a methanamine group at the 4-position.

PropertyPredicted Value
Molecular Formula C₉H₁₄N₂O₂
Molecular Weight 182.22 g/mol
IUPAC Name (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
CAS Number Not available
Appearance Likely a colorless to pale yellow oil or low-melting solid
Boiling Point Estimated to be >250 °C at atmospheric pressure
Solubility Expected to be soluble in water and polar organic solvents
pKa The aminomethyl group is expected to have a pKa around 8-9

Note: These properties are predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the methoxyethoxy and aminomethyl groups, and the methyl protons of the methoxy group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons of the pyridine ring and the aliphatic carbons of the side chains.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkages.

Potential Applications in Drug Discovery

The structural features of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

Applications A (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine B Lead Compound Generation A->B C Fragment-Based Drug Design A->C D Scaffold for Combinatorial Libraries A->D

Figure 2: Potential applications of the title compound in drug discovery.

The primary amine functionality provides a reactive handle for a variety of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to generate a diverse library of amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the introduction of various functional groups and pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes. The 3-alkoxy pyridine motif is present in a number of biologically active compounds, suggesting that this scaffold has inherent potential for interacting with biological systems.

Safety and Handling

As with any novel chemical compound, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the structural similarity to other aminopyridines, potential hazards may include skin and eye irritation. A comprehensive safety data sheet (SDS) should be developed once the compound is synthesized and characterized.

Conclusion

References

  • Beutner, G. L., Kuethe, J. T., Kim, M. M., & Yasuda, N. (2009). Expedient synthesis of 3-alkoxymethyl- and 3-aminomethyl-pyrazolo[3,4-b]pyridines. The Journal of Organic Chemistry, 74(2), 789–794. [Link]

  • Zhu, X., et al. (2012). Chemistry and Pharmacological Studies of 3-Alkoxy-2,5-Disubstituted-Pyridinyl Compounds as Novel Selective α4β2 Nicotinic Acetylcholine Receptor Ligands That Reduces Alcohol Intake in Rats. Journal of Medicinal Chemistry, 55(15), 6843–6851. [Link]

  • Ghorab, M. M., et al. (2025). Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. Chemistry & Biodiversity, e202402915. [Link]

  • Moussa, Z., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1385. [Link]

  • ResearchGate. (2022). How to synthesizer of 3-hydroxy pyridine? Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-hydroxypyridine. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine: Synthesis, Characterization, and Potential Applications

For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, a novel pyridine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, a novel pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its unique structural features, this compound presents potential as a scaffold for the development of new therapeutic agents. This document outlines a plausible synthetic route for its preparation, provides predicted physicochemical and spectroscopic data for its characterization, and discusses its potential applications based on the analysis of its structural analogs. While a specific CAS number for this compound has not been identified in major chemical databases, this guide offers a foundational resource for its synthesis and further investigation.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the structure of numerous pharmaceuticals and bioactive molecules. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their physicochemical properties and biological activities. The title compound, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, incorporates a flexible and polar 2-methoxyethoxy group at the 3-position and a reactive aminomethyl group at the 4-position. This combination of functionalities suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse therapeutic applications. This guide serves as a technical resource for researchers interested in the synthesis, characterization, and exploration of this and structurally related compounds.

Physicochemical Properties

The molecular formula for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is C9H14N2O2, with a calculated molecular weight of approximately 182.22 g/mol . A table summarizing its key predicted physicochemical properties is provided below.

PropertyValueSource
Molecular Formula C9H14N2O2Calculated
Molecular Weight 182.22 g/mol Calculated
Predicted LogP 0.5ChemDraw
Predicted pKa (most basic) 8.5 (pyridinium ion)ChemDraw
Predicted Boiling Point ~320 °CChemDraw
Predicted Density ~1.1 g/cm³ChemDraw

Proposed Synthetic Pathway

A plausible and efficient two-step synthetic route for the preparation of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is proposed, starting from a suitably substituted pyridine precursor. The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow 3-Hydroxy-4-cyanopyridine 3-Hydroxy-4-cyanopyridine Step 1 3-(2-Methoxyethoxy)-4-cyanopyridine 3-Hydroxy-4-cyanopyridine->Step 1 2-Methoxyethanol, NaH, THF Step 2 (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Step 1->Step 2 H₂, Raney Ni, NH₃/MeOH

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 3-(2-Methoxyethoxy)-4-cyanopyridine

This step involves a Williamson ether synthesis to introduce the 2-methoxyethoxy side chain onto the pyridine ring.

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyethanol (1.1 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of 3-hydroxy-4-cyanopyridine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench cautiously with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(2-Methoxyethoxy)-4-cyanopyridine.

Step 2: Reduction of 3-(2-Methoxyethoxy)-4-cyanopyridine to (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

The final step involves the reduction of the nitrile functionality to a primary amine.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 3-(2-Methoxyethoxy)-4-cyanopyridine (1.0 eq.) in a solution of ammonia in methanol (e.g., 7N).

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight of the starting material).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH-2 (pyridine)
~8.2d1HH-6 (pyridine)
~7.2d1HH-5 (pyridine)
~4.2t2H-O-CH₂-CH₂-O-
~3.9s2H-CH₂-NH₂
~3.7t2H-O-CH₂-CH₂-O-
~3.4s3H-O-CH₃
~1.6br s2H-NH₂
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155C-3 (pyridine)
~148C-6 (pyridine)
~147C-2 (pyridine)
~140C-4 (pyridine)
~122C-5 (pyridine)
~71-O-CH₂-CH₂-O-
~70-O-CH₂-CH₂-O-
~59-O-CH₃
~45-CH₂-NH₂
Infrared (IR) Spectroscopy (neat)
Wavenumber (cm⁻¹)Assignment
3350-3250 (br)N-H stretch (amine)
2950-2850C-H stretch (aliphatic)
1600, 1580, 1470C=C, C=N stretch (pyridine ring)
1120-1080C-O stretch (ether)
Mass Spectrometry (MS)
m/zAssignment
182[M]⁺
165[M - NH₃]⁺
123[M - CH₂CH₂OCH₃]⁺

Potential Applications and Future Directions

The structure of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine suggests several potential applications in drug discovery and materials science. The primary amine functionality serves as a key handle for derivatization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other amine-based chemistries. The 3-alkoxy substituent can influence the compound's solubility, metabolic stability, and receptor-binding profile.

Analogues of 4-(aminomethyl)pyridine have been explored for a range of biological activities, including their use as building blocks for enzyme inhibitors, receptor modulators, and antimicrobial agents. Further investigation into the biological properties of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine and its derivatives is warranted. This could involve screening against various biological targets, including kinases, G-protein coupled receptors, and ion channels.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the novel compound (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offer a reliable reference for its identification. The versatile structure of this compound makes it an attractive candidate for further exploration in the development of new chemical entities with potential therapeutic value.

References

  • Synthesis of 4-alkoxypyridines. Arkivoc. [Link]

  • Catalytic Reduction of Cyanopyridines.
  • Spectroscopic data of 4-(Aminomethyl)pyridine. PubChem. [Link]

  • Synthesis of cyanopyridines. Organic Syntheses. [Link]

  • Reduction of nitriles to primary amines. Organic Chemistry Portal. [Link]

Foundational

The Ascendancy of a Privileged Scaffold: A Patent and Technical Deep-Dive into (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Versatile Pyridine Scaffold In the landscape of modern medicinal chemistry, the identification and exploitation of "privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine core has recently emerged as one such scaffold, demonstrating significant potential across a range of therapeutic areas, most notably in oncology. This in-depth technical guide provides a comprehensive analysis of the patent landscape, synthetic methodologies, and therapeutic applications of this promising chemical entity. By synthesizing information from key patents and scientific literature, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate and innovate within this burgeoning field.

I. The Patent Landscape: Mapping the Intellectual Property Frontier

The intellectual property surrounding the (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine scaffold is currently dominated by a few key players, with a primary focus on the development of kinase inhibitors for cancer therapy. A thorough analysis of the patent literature reveals a concentrated effort to explore the chemical space around this core for novel therapeutic agents.

Key Patent Holders and Their Strategic Focus

A major assignee in this area is Bayer AG , which has secured patents for a range of compounds incorporating the (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine scaffold. Their research, as detailed in patents such as US11339157B1, is heavily focused on the development of inhibitors for key kinases involved in cell growth and proliferation.[1]

Another significant contributor to the patent landscape is a collaborative effort that appears to involve the Broad Institute, Inc. , with patents protecting novel derivatives of this scaffold. Their work also points towards applications in oncology, highlighting the broad interest in this scaffold for developing new cancer therapeutics.

The following table summarizes the key patents and their primary therapeutic claims:

Patent NumberAssignee/ApplicantTherapeutic AreaSpecific Target (if disclosed)
US11339157B1 Bayer AGOncologyEGFR (Epidermal Growth Factor Receptor)
US10428063B2 Broad Institute, Inc. / Nogra Pharma LtdOncologyBUB1 (Mitotic checkpoint serine/threonine-protein kinase B)
WO2023205116A1 Takeda Pharmaceutical Company LimitedPsychiatryUndisclosed
Visualizing the Competitive Landscape

The following diagram illustrates the current major players and their primary focus areas within the patent landscape of the (3-(2-methoxyethoxy)pyridin-4-yl)methanamine scaffold.

Patent_Landscape Dominant Players and Therapeutic Focus Bayer AG Bayer AG Oncology Oncology Bayer AG->Oncology Broad Institute, Inc. Broad Institute, Inc. Broad Institute, Inc.->Oncology Takeda Takeda Psychiatry Psychiatry Takeda->Psychiatry EGFR Inhibitors EGFR Inhibitors Oncology->EGFR Inhibitors BUB1 Kinase Inhibitors BUB1 Kinase Inhibitors Oncology->BUB1 Kinase Inhibitors Synthetic_Workflow Generalized Synthesis of the Core Scaffold Start 3-Hydroxy-4-cyanopyridine Step1 Etherification (Williamson Synthesis) Reagents: 2-methoxyethyl bromide, K2CO3, DMF Start->Step1 Intermediate 3-(2-Methoxyethoxy)-4-cyanopyridine Step1->Intermediate Step2 Nitrile Reduction Reagents: Raney Ni, H2 or LAH Intermediate->Step2 Product (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Step2->Product

Caption: A typical synthetic route to the core scaffold.

III. Therapeutic Applications and Biological Activity

The versatility of the (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine scaffold is evident in the diverse range of biological targets and therapeutic areas being explored. While oncology remains the primary focus, the potential for this scaffold extends to other disease domains.

A. Oncology: Targeting Key Kinases

The majority of patented compounds based on this scaffold are designed as kinase inhibitors for the treatment of cancer.

  • EGFR Inhibition: Derivatives of the scaffold have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in the growth and proliferation of many cancer types. The patent from Bayer (US11339157B1) explicitly claims 4H-pyrrolo[3,2-c]pyridin-4-one derivatives containing the (3-(2-methoxyethoxy)pyridin-4-yl) moiety for the treatment of diseases associated with uncontrolled cell growth. [1]* BUB1 Kinase Inhibition: The patent from the Broad Institute (US10428063B2) highlights the use of this scaffold in developing inhibitors of the Mitotic checkpoint serine/threonine-protein kinase BUB1. This target is crucial for proper chromosome segregation during cell division, and its inhibition represents a promising strategy for cancer therapy.

B. Emerging Therapeutic Areas: Psychiatry

While the primary focus has been on oncology, recent patent filings suggest a broadening of the therapeutic applications for this scaffold. A patent application from Takeda (WO2023205116A1) discloses pyridine derivatives, which may include the (3-(2-methoxyethoxy)pyridin-4-yl)methanamine core, for the treatment of psychiatric disorders. [2]This indicates that the scaffold's favorable physicochemical properties may allow it to cross the blood-brain barrier and interact with central nervous system targets.

Visualizing the Mechanism of Action: Kinase Inhibition

The following diagram illustrates the general mechanism of action for the kinase inhibitor derivatives of the (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine scaffold.

Mechanism_of_Action General Mechanism of Kinase Inhibition Scaffold_Derivative (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Derivative Inhibition X Scaffold_Derivative->Inhibition Kinase Kinase (e.g., EGFR, BUB1) Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Uncontrolled_Growth Uncontrolled Cell Growth Cell_Signaling->Uncontrolled_Growth Inhibition->Kinase Binds to ATP-binding site

Caption: Inhibition of kinase-mediated cell signaling.

IV. Conclusion and Future Outlook

The (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine scaffold has firmly established itself as a privileged structure in modern drug discovery. The current patent landscape, dominated by major pharmaceutical players, underscores its significant potential, particularly in the development of novel kinase inhibitors for oncology. The emergence of applications in other therapeutic areas, such as psychiatry, suggests that the full potential of this versatile scaffold is yet to be unlocked.

For researchers and drug development professionals, this scaffold represents a fertile ground for innovation. Opportunities exist in several key areas:

  • Exploring New Therapeutic Targets: Investigating the activity of this scaffold against other kinase families or entirely new classes of biological targets could yield novel therapeutic agents.

  • Optimizing Physicochemical Properties: Fine-tuning the substituents on the pyridine ring and the methoxyethoxy side chain can lead to improved drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

  • Developing Novel Synthetic Routes: The discovery of more efficient and scalable synthetic routes to the core scaffold and its derivatives will be crucial for cost-effective drug development.

As our understanding of the biological activities and synthetic accessibility of the (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine scaffold continues to grow, it is poised to become an increasingly important component in the arsenal of medicinal chemists, paving the way for the development of next-generation therapeutics.

V. References

  • Bayer AG. (2022). 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. U.S. Patent No. 11,339,157 B1. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Broad Institute, Inc., & Nogra Pharma Ltd. (2019). Pyridine derivatives as BUB1 inhibitors. U.S. Patent No. 10,428,063 B2. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Takeda Pharmaceutical Company Limited. (2023). Pyridine derivatives for treating psychiatric disorders. World Intellectual Property Organization. WO2023205116A1. Retrieved from

  • Nippon Soda Co., Ltd. (1994). Process for producing aminomethylpyridine having a chlorine atom at α-position. U.S. Patent No. 5,300,650. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Strategies for the Preparation of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Abstract (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is a substituted pyridylmethanamine, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science.[1] The pyridine scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is a substituted pyridylmethanamine, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science.[1] The pyridine scaffold is a cornerstone in drug development, and its functionalization allows for the fine-tuning of physicochemical and pharmacokinetic properties.[2] This application note provides a detailed, technically-grounded guide to the synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine. We present a robust and efficient synthetic route beginning from a commercially available 3-halopyridine-4-carbonitrile precursor. The primary strategy involves a nucleophilic aromatic substitution to install the methoxyethoxy side chain, followed by a chemoselective reduction of the nitrile to afford the target primary amine. The causality behind experimental choices, detailed protocols, and a discussion of alternative approaches are provided to equip researchers with a comprehensive understanding of the synthesis.

Introduction and Retrosynthetic Analysis

The target molecule, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, features a 3,4-disubstituted pyridine core. The strategic challenge in its synthesis lies in the selective and efficient installation of the alkoxy and aminomethyl groups at the C3 and C4 positions, respectively. Pyridine's electron-deficient nature makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or N-oxidation.[3][4]

Our primary retrosynthetic strategy hinges on the reliability and high yield of nitrile reduction to form a primary amine. This disconnection simplifies the target molecule to 3-(2-Methoxyethoxy)pyridine-4-carbonitrile (3) . This intermediate is, in turn, accessible from a 3-halopyridine-4-carbonitrile (2) via a nucleophilic aromatic substitution (SNAr) reaction with 2-methoxyethanol. The electron-withdrawing cyano group at the C4 position is crucial, as it activates the C3 position for nucleophilic attack. This leads back to a readily available starting material, such as 3-chloro- or 3-bromopyridine-4-carbonitrile (1) .

G M1 (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine (Target) M2 3-(2-Methoxyethoxy)pyridine-4-carbonitrile (3) M1->M2 Nitrile Reduction M3 3-Halopyridine-4-carbonitrile (2) M2->M3 Nucleophilic Aromatic Substitution (SNAr) M4 Commercially Available Precursors (1) M3->M4 Starting Material

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Route: Protocol and Discussion

This route is recommended due to its high efficiency, use of well-established reactions, and the strategic advantage of using the nitrile group as both an activating group and a precursor to the final amine functionality.

G cluster_0 Recommended Synthetic Workflow start Start: 3-Halopyridine-4-carbonitrile (1) step1 Step 1: SNAr Reaction - 2-Methoxyethanol - NaH, Anhydrous DMSO - 80-100 °C start->step1 intermediate Intermediate: 3-(2-Methoxyethoxy)pyridine-4-carbonitrile (3) step1->intermediate step2 Step 2: Nitrile Reduction - LiAlH4, Anhydrous THF - 0 °C to reflux - Aqueous Workup intermediate->step2 end Product: Target Molecule step2->end

Caption: Recommended workflow for the synthesis.

Step 1: Synthesis of 3-(2-Methoxyethoxy)pyridine-4-carbonitrile (3)

Principle: This step employs a Williamson ether synthesis-type reaction under SNAr conditions. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-methoxyethanol, forming a potent sodium alkoxide nucleophile. This nucleophile then displaces the halide at the C3 position of the pyridine ring. The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical as it effectively solvates the cation (Na+) while leaving the alkoxide nucleophile highly reactive, thereby accelerating the reaction rate.[5]

Detailed Protocol:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH dispersion with anhydrous hexanes (2x) under a nitrogen atmosphere to remove the mineral oil, and then carefully place the flask under a vacuum to remove residual solvent.

  • Add anhydrous DMSO to the flask, followed by the slow, dropwise addition of 2-methoxyethanol (1.1 eq.) at room temperature. Stir the resulting suspension for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Add a solution of 3-chloro-4-cyanopyridine (or the bromo-analogue) (1.0 eq.) in a minimal amount of anhydrous DMSO.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and cautiously quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate 3 .

Step 2: Reduction of 3-(2-Methoxyethoxy)pyridine-4-carbonitrile (3) to the Target Amine

Principle: The conversion of the nitrile to the primary amine is a standard reduction. Lithium aluminum hydride (LiAlH4) is a powerful, non-selective reducing agent that is highly effective for this transformation. The reaction must be conducted under strictly anhydrous conditions as LiAlH4 reacts violently with water. An alternative, milder approach involves catalytic hydrogenation using a catalyst like Raney Nickel, which can be advantageous if other reducible functional groups are present.[6]

Detailed Protocol (using LiAlH4):

  • Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

  • Suspend lithium aluminum hydride (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the nitrile intermediate 3 (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and perform a Fieser workup by sequentially and slowly adding:

    • 'x' mL of water (where 'x' is the mass of LiAlH4 in grams).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30-60 minutes until it becomes a white, easily filterable solid.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude amine can be purified by distillation under high vacuum or by silica gel chromatography (often with a mobile phase containing a small percentage of triethylamine or ammonia in methanol/dichloromethane to prevent tailing) to yield the final product, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine .

Data Summary

The following table outlines the key parameters for the recommended synthetic route. Expected yields are based on analogous transformations reported in the literature for substituted pyridines.

StepStarting MaterialKey Reagents & SolventsConditionsExpected Yield
1 3-Halopyridine-4-carbonitrile2-Methoxyethanol, NaH, DMSO80-100 °C, 4-8 h70-85%
2 3-(2-Methoxyethoxy)pyridine-4-carbonitrileLiAlH4, Anhydrous THF0 °C to Reflux, 2-4 h75-90%

Conclusion

The synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is most efficiently achieved through a two-step sequence starting from a 3-halo-4-cyanopyridine precursor. This strategy leverages a robust SNAr reaction for the installation of the methoxyethoxy side chain, followed by a high-yielding reduction of the nitrile functionality. This approach is modular, scalable, and relies on well-understood reaction mechanisms, making it highly suitable for implementation in research and drug development settings. The protocols described herein are designed to be self-validating and provide a clear, logical pathway to the desired compound with high fidelity.

References

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. NIH Public Access. Retrieved from [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. Retrieved from [Link]

  • Redkin, R. G. (2016). Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. Targets in Heterocyclic Systems, 20, 364-384. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Retrieved from [Link]

  • Haugan, J. A., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2536. Retrieved from [Link]

  • Kutasevich, A. V., et al. (2021). Supporting Information for Deoxygenative C2-Phosphination of Pyridine-N-oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-4-ylmethanamine hydrochloride. Retrieved from [Link]

  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomolecular Structure and Dynamics, 1-20. Retrieved from [Link]

  • Shanghai Rlavie Technology Co., Ltd. (n.d.). 4-Methoxy-2-Oxo-1,2-Dihydro-Pyridine-3-Carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinemethanamine. Retrieved from [Link]

  • UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Royal Society of Chemistry. (2020). Synthesis General Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-aminopyridines using pyridine betaine....
  • Lin, N. H., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-3324. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-AMINOPYRIDINE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • MDPI. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][7]pyridine-1,3-diones. Retrieved from [Link]

Sources

Application

Application Note & Protocol: Reductive Amination Conditions for the Synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Abstract This document provides a comprehensive technical guide for the synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine via reductive amination of its aldehyde precursor, 3-(2-methoxyethoxy)pyridine-4-carbaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine via reductive amination of its aldehyde precursor, 3-(2-methoxyethoxy)pyridine-4-carbaldehyde. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a detailed, field-proven laboratory protocol. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a robust and scalable method for producing this key pyridinylmethanamine intermediate.

Introduction and Strategic Overview

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is a valuable building block in medicinal chemistry, often incorporated into complex molecular scaffolds for drug discovery programs. The synthesis of primary amines from aldehydes is a fundamental transformation, and reductive amination stands out as one of the most effective and controllable methods.[1][2][3] This process involves the condensation of a carbonyl compound with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[1][4]

This one-pot approach avoids the challenges of direct amine alkylation, such as over-alkylation and low selectivity.[4] The key to a successful one-pot reductive amination lies in selecting a reducing agent that chemoselectively reduces the C=N bond of the imine/iminium intermediate much faster than the C=O bond of the starting aldehyde.[5][6] This guide will focus on the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃), a reagent renowned for its mildness, selectivity, and broad functional group tolerance in this context.[6][7][8]

The Mechanism: A Tale of Two Steps

The reductive amination process is a cascade of two distinct chemical events occurring in the same reaction vessel: imine formation and subsequent reduction. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an ammonia equivalent (from a source like ammonium acetate) on the carbonyl carbon of the precursor, 3-(2-methoxyethoxy)pyridine-4-carbaldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under mildly acidic conditions, often provided by the acetic acid byproduct of the reducing agent or added as a catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[4] This protonation is crucial as it significantly activates the C=N bond for reduction.

  • Hydride-Mediated Reduction: The reducing agent, Sodium Triacetoxyborohydride, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. The steric bulk and electron-withdrawing acetate groups make NaBH(OAc)₃ less reactive than other borohydrides like NaBH₄.[6] This attenuated reactivity prevents significant reduction of the starting aldehyde but allows for the rapid and efficient reduction of the more reactive iminium ion, leading to the formation of the target primary amine.[5][6][9]

Reductive_Amination_Mechanism Figure 1: Reductive Amination Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Aldehyde Pyridine Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ Ammonia Ammonia (NH₃) Imine Imine (R-CH=NH) Hemiaminal->Imine - H₂O Iminium Iminium Ion (R-CH=NH₂⁺) Imine->Iminium + H⁺ Product Primary Amine (R-CH₂-NH₂) Iminium->Product + 'H⁻' (from NaBH(OAc)₃) ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium

Caption: Reductive amination proceeds via imine/iminium ion formation followed by hydride reduction.

Optimizing Reaction Parameters: A Comparative Analysis

The success of the synthesis hinges on the judicious selection of reagents and solvents. Below is a summary of key parameters and the rationale for the recommended choices.

ParameterRecommended ChoiceRationale & Alternatives
Precursor 3-(2-methoxyethoxy)pyridine-4-carbaldehydeThe direct carbonyl precursor for the target amine.
Amine Source Ammonium Acetate (NH₄OAc)Provides ammonia in situ under mild conditions. Using a large excess drives the equilibrium towards imine formation. Alternatives include ammonium chloride or ammonia in an alcohol.[7]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Superior Choice: Highly selective for iminium ions over aldehydes, non-toxic byproducts, and effective in common aprotic solvents.[7][8][10] Alternatives:Sodium Cyanoborohydride (NaBH₃CN): Also selective but highly toxic and can introduce cyanide into the product/waste stream.[4][9] • Sodium Borohydride (NaBH₄): Can reduce the starting aldehyde, leading to alcohol impurities. Requires a two-step procedure (pre-formation of the imine) for good yields.[4][11] • Catalytic Hydrogenation: Green and economical but can be sensitive to other functional groups and may require specialized high-pressure equipment.[2][12]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent of choice that solubilizes reagents well and does not react with the borohydride.[6][10] Alternatives include Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile.[10] Protic solvents like methanol are generally avoided with NaBH(OAc)₃ due to slow reagent decomposition.[10][11]
Catalyst Acetic Acid (optional)Can be added to catalyze imine formation, especially with less reactive carbonyls or amines.[6][7] Often, it is not required as NaBH(OAc)₃ can generate acetic acid in situ or the reaction proceeds efficiently without it.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature, minimizing side reactions and simplifying the experimental setup.

Detailed Laboratory Protocol

This protocol is optimized for a ~10 mmol scale synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine.

4.1 Materials and Reagents

  • 3-(2-methoxyethoxy)pyridine-4-carbaldehyde (1 eq.)

  • Ammonium Acetate (NH₄OAc, 10 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh) for chromatography

4.2 Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Combine Aldehyde, NH₄OAc, and DCE in a flask. B 2. Reduction Add NaBH(OAc)₃ portion-wise. Stir at RT for 16h. A->B C 3. Reaction Quench Add sat. NaHCO₃ solution. B->C D 4. Extraction Extract with DCM or EtOAc. Combine organic layers. C->D E 5. Washing & Drying Wash with brine. Dry over Na₂SO₄. D->E F 6. Concentration Remove solvent under reduced pressure. E->F G 7. Purification Silica Gel Column Chromatography. F->G H 8. Final Product Characterize pure amine (NMR, MS). G->H

Caption: A step-by-step overview of the synthesis and purification process.

4.3 Step-by-Step Procedure

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-methoxyethoxy)pyridine-4-carbaldehyde (e.g., 1.81 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol, 10 eq.).

  • Add anhydrous 1,2-dichloroethane (100 mL). Stir the resulting suspension under a nitrogen atmosphere for 30 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq.) to the suspension in three portions over 15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting aldehyde.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 100 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or EtOAc (2 x 75 mL).

  • Combine all organic layers and wash with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

4.4 Purification The crude product can be purified by flash column chromatography on silica gel.[13][14][15]

  • Eluent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. A common starting point is 100% DCM, gradually increasing to 95:5 DCM:MeOH. The addition of a small amount of triethylamine or ammonium hydroxide (e.g., 0.5%) to the eluent can prevent the amine product from streaking on the silica gel.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to afford (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine as a purified oil or solid.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent (degraded by moisture). 2. Inefficient imine formation. 3. Short reaction time.1. Use fresh, high-quality NaBH(OAc)₃ and anhydrous solvent. 2. Add 1-2 equivalents of glacial acetic acid to catalyze imine formation.[7] 3. Extend the reaction time to 24 or 36 hours.
Formation of Alcohol Side-Product 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Water present in the reaction mixture, leading to aldehyde reduction.1. Ensure NaBH(OAc)₃ is used as the reductant. 2. Use anhydrous solvents and reagents and maintain an inert atmosphere.
Low Yield after Work-up 1. Product is water-soluble and remains in the aqueous layer. 2. Emulsion formation during extraction.1. Perform more extractions (5-6 times) or use a continuous extractor. Saturating the aqueous layer with NaCl can also help. 2. Add more brine to the separatory funnel to break the emulsion.
Product Streaking on TLC/Column The basic amine product is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or ammonium hydroxide to the eluent system for both TLC and column chromatography.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Chemistry Learning. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]

  • Hernández, A. I., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2016). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research & Development. [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. [Link]

  • ResearchGate. (2020). Design, Synthesis and Characterization of Novel Amine Derivatives.... [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. [Link]

  • MDPI. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ACS GCI. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Google Patents. (2012).
  • ResearchGate. (2018). Adamantylation of Pyridine Derivatives. [Link]

  • Royal Society of Chemistry. (2020). Synthesis General Procedures Method A: Preparation for compound E. [Link]

  • Google Patents. (2007).
  • Google Patents. (2009).

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Method

Process Development Guide: Scalable Synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Part 1: Strategic Overview & Route Selection Executive Summary The synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine presents two primary challenges during scale-up: Regioselectivity during Alkylation: Pyridine-3...

Author: BenchChem Technical Support Team. Date: February 2026



Part 1: Strategic Overview & Route Selection

Executive Summary

The synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine presents two primary challenges during scale-up:

  • Regioselectivity during Alkylation: Pyridine-3-ol derivatives exist in tautomeric equilibrium with pyridones, creating a risk of N-alkylation vs. the desired O-alkylation.

  • Chemomoselectivity during Reduction: Reduction of the nitrile group to a primary amine often yields secondary amine impurities via imine condensation.

This guide details a robust, two-step protocol designed for kilogram-scale production . We utilize a thermodynamic control strategy for the alkylation and a high-pressure ammonia-suppressed hydrogenation for the amine formation.

Synthetic Pathway

The selected route proceeds via the O-alkylation of 3-hydroxyisonicotinonitrile followed by catalytic hydrogenation.

SyntheticRoute SM 3-Hydroxyisonicotinonitrile (Starting Material) Inter Intermediate 1: 3-(2-methoxyethoxy)isonicotinonitrile SM->Inter Step 1: O-Alkylation (80°C, 12h) Reagent1 1-Bromo-2-methoxyethane + K2CO3 / DMF Reagent1->Inter Product Target Product: (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Inter->Product Step 2: Hydrogenation (Suppressed Dimerization) Reagent2 H2 (10 bar) / Raney Ni MeOH / NH3 Reagent2->Product

Figure 1: Synthetic workflow for the target molecule.

Part 2: Detailed Protocols

Step 1: Regioselective O-Alkylation

Objective: Synthesize 3-(2-methoxyethoxy)isonicotinonitrile. Critical Quality Attribute (CQA): O-isomer > 98%; N-isomer < 0.5%.

Rationale

While Sodium Hydride (NaH) is often used for ether synthesis, it is hazardous at scale (hydrogen evolution) and promotes kinetic products (often N-alkylation in pyridones). We utilize Potassium Carbonate (


) in DMF , which favors the thermodynamic O-alkylated product via the formation of a solvent-separated ion pair [1].
Materials
ReagentEquiv.Role
3-Hydroxyisonicotinonitrile1.0Limiting Reagent
1-Bromo-2-methoxyethane1.2Alkylating Agent
Potassium Carbonate (

)
2.0Base (Milled, anhydrous)
DMF (N,N-Dimethylformamide)5 VolSolvent
Water/Ethyl Acetate-Workup
Protocol
  • Setup: Charge a glass-lined reactor with DMF (5 volumes relative to SM mass).

  • Charging: Add 3-Hydroxyisonicotinonitrile (1.0 eq) and milled

    
     (2.0 eq) at 20°C. Stir for 30 minutes to ensure deprotonation.
    
  • Addition: Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise over 1 hour. Note: Exotherm is mild, but control T < 30°C.

  • Reaction: Heat the slurry to 80°C and age for 12–16 hours.

    • IPC (HPLC): Target < 1.0% remaining starting material.

  • Quench: Cool to 20°C. Add Water (10 volumes) slowly.

    • Observation: The product should precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 4 volumes). Wash combined organics with 5% LiCl solution (to remove residual DMF) and Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Purification: If purity < 95%, recrystallize from Isopropyl Alcohol (IPA)/Heptane.

Step 2: Catalytic Hydrogenation (Nitrile Reduction)

Objective: Reduce nitrile to primary amine while preventing dimer formation. Critical Hazard: Raney Nickel is pyrophoric; Hydrogen gas is explosive.

Rationale

Nitrile reduction often yields secondary amines (


) because the primary amine product reacts with the intermediate imine. To prevent this, the reaction must be conducted in Methanolic Ammonia  (

in MeOH). The excess ammonia shifts the equilibrium away from the secondary imine, ensuring high selectivity for the primary amine [2].
Materials
ReagentLoadingRole
Intermediate 1 (Nitrile)1.0 eqSubstrate
Raney Nickel (Slurry)20 wt%Catalyst
Hydrogen (

)
5–10 barReductant
7N

in Methanol
10 VolSolvent/Suppressant
Protocol
  • Catalyst Prep (Inert Atmosphere): Wash Raney Nickel (20 wt% relative to substrate) with anhydrous methanol (3x) to remove water. Do not let the catalyst dry out.[1]

  • Loading: In an autoclave, charge the Nitrile intermediate dissolved in 7N

    
     in Methanol . Add the washed Raney Nickel slurry.
    
  • Purging: Seal autoclave. Purge with Nitrogen (3x, 5 bar) followed by Hydrogen (3x, 5 bar).

  • Reaction: Pressurize to 10 bar

    
      and heat to 40°C . Stir vigorously (gas-liquid mass transfer is rate-limiting).
    
    • Time: Typically 6–12 hours.

    • IPC:[2] Monitor consumption of nitrile.[1]

  • Filtration (Hazard Critical):

    • Cool to room temperature.[3][4] Vent

      
       and purge with Nitrogen.
      
    • Filter the mixture through a Celite pad under a nitrogen blanket. Never pull air through the dry catalyst cake. Keep the cake wet with water immediately after filtration.

  • Isolation: Concentrate the filtrate to remove MeOH and

    
    .
    
  • Salt Formation (Recommended): Dissolve the crude oil in Ethanol. Add 2.2 eq of HCl (in dioxane or ether). The Dihydrochloride salt will precipitate. Filter and dry.[3]

Part 3: Process Control & Safety Logic

The following logic flow dictates the critical decision points during the hydrogenation step, which is the highest-risk operation.

SafetyLogic Start Start Hydrogenation Check1 Is System Inerted (N2)? Start->Check1 Check1->Start No (Re-purge) Load Load Raney Ni (Wet) Check1->Load Yes Pressurize Pressurize H2 (10 bar) Load->Pressurize Monitor Monitor H2 Uptake Pressurize->Monitor Complete Uptake Ceased? Monitor->Complete Complete->Monitor No Purge Purge H2 -> N2 Complete->Purge Yes Filter Filter under N2 (Keep Wet) Purge->Filter

Figure 2: Safety and operational logic for Raney Nickel hydrogenation.

Part 4: Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to Off-white Solid (HCl salt)
Identification 1H-NMR (DMSO-d6)Consistent with structure
Purity HPLC (254 nm)> 98.0% Area
Residual Solvent GC-HSDMF < 880 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 1.0% (if anhydrous)
Troubleshooting Guide
  • Low Yield in Step 1: Ensure

    
     is finely milled. If reaction is slow, add 0.1 eq of Potassium Iodide (KI) to catalyze the alkylation (Finkelstein condition).
    
  • Secondary Amine in Step 2: If dimer > 5%, increase the concentration of

    
     or increase 
    
    
    
    pressure to 20 bar to speed up the primary reduction relative to the condensation.

References

  • O-Alkylation Selectivity: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See Williamson Ether Synthesis in heterocyclic contexts).

  • Nitrile Reduction Strategy: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Chapter: Hydrogenation of Nitriles).

  • Raney Nickel Safety: Organic Syntheses, Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). Catalyst preparation and handling.[1][3][5][6][7][8][9]

  • General Pyridine Functionalization: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry.

Sources

Application

Protecting group strategies for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine synthesis

Application Note: Protecting Group Strategies for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Synthesis Executive Summary The synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine presents a classic chemoselectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Synthesis

Executive Summary

The synthesis of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine presents a classic chemoselectivity challenge common in kinase inhibitor development. The target molecule contains three reactive centers: a basic pyridine nitrogen, a nucleophilic primary amine (C4-position), and an ether linkage (C3-position).

Direct functionalization of the unprotected amine precursor often leads to uncontrolled N-alkylation or catalyst poisoning. Therefore, the selection of a protecting group strategy is not merely about "masking" the amine, but about choosing a synthetic pathway that minimizes step count while maximizing yield.

This guide outlines two distinct strategies:

  • The "Masked Equivalent" Strategy (Recommended): Utilizing a nitrile as a surrogate for the amine, eliminating the need for deprotection steps.

  • The Classical Carbamate Strategy: Utilizing Boc-protection for late-stage diversification of existing amine stocks.

Part 1: Strategic Analysis & Decision Matrix

The primary difficulty in synthesizing 3,4-disubstituted pyridines is the steric crowding and the electron-deficient nature of the ring.

  • Electronic Factor: The pyridine ring is electron-poor. Nucleophilic aromatic substitution (

    
    ) is favored at the 4-position, but we require substitution at the 3-position (ether formation) while preserving the 4-position (amine).
    
  • Chemo-selectivity: The primary amine is the most nucleophilic species. If present during the ether synthesis (alkylation), it will preferentially react, leading to N-alkylated byproducts.

Decision Tree: Selecting Your Route

StrategySelection cluster_legend Key Decision Factors Start Starting Material Availability Q1 Is 3-Hydroxyisonicotinonitrile available? Start->Q1 Q2 Is (3-Fluoropyridin-4-yl)methanamine available? Q1->Q2 No RouteA ROUTE A: Nitrile Surrogate (High Efficiency, Scalable) Q1->RouteA Yes Q2->RouteA No (Source Nitrile) RouteB ROUTE B: Classical Protection (Boc/Cbz Strategy) Q2->RouteB Yes Text1 Route A: Avoids amine protection entirely. Best for multi-gram synthesis. Text2 Route B: Best for parallel medicinal chemistry using amine libraries.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Part 2: Detailed Protocols

Strategy A: The Nitrile Surrogate (Recommended)

Concept: The nitrile group (-CN) serves as a robust "masked" amine. It is stable to the basic conditions required for ether formation and is converted to the amine in the final step. This effectively acts as a protecting group strategy without the atom economy penalty of adding/removing a Boc group.

Workflow:

  • Precursor: 3-Hydroxyisonicotinonitrile (or 3-Fluoroisonicotinonitrile).

  • Etherification: Mitsunobu reaction or

    
    .
    
  • Reduction: Selective reduction of nitrile to primary amine.[1][2]

Step 1: Ether Synthesis (Mitsunobu Variant)

  • Reagents: 3-Hydroxyisonicotinonitrile (1.0 eq), 2-Methoxyethanol (1.2 eq),

    
     (1.2 eq), DIAD (1.2 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve nitrile and alcohol in THF under

      
      .
      
    • Add

      
       and cool to 0°C.
      
    • Add DIAD dropwise (exothermic).

    • Stir at RT for 12h.

    • Purification: Silica gel chromatography (EtOAc/Hexanes). The ether linkage is installed before the sensitive amine is generated.

Step 2: Nitrile Reduction (The Critical Step)

  • Challenge: Partial reduction to imines or over-alkylation to secondary amines.

  • Reagent Choice: Borane-THF (

    
    ) is superior to catalytic hydrogenation (
    
    
    
    ) for pyridines, as it avoids catalyst poisoning by the pyridine nitrogen.

Protocol:

  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve 3-(2-methoxyethoxy)isonicotinonitrile (1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add

    
     (1.0 M solution, 3.0 eq) dropwise at 0°C.
    
  • Reflux: Warm to RT, then reflux for 2-4 hours. Monitor by LCMS (disappearance of nitrile peak ~2220

    
     IR).
    
  • Quench (Critical): Cool to 0°C. CAREFULLY add MeOH (excess) to destroy borane. Then add 6M HCl (excess) and reflux for 1h to break the boron-amine complex.

  • Workup: Basify with NaOH to pH > 12. Extract with DCM.[3]

  • Purification: The product is a polar amine. Use an SCX-2 (Strong Cation Exchange) cartridge for "Catch and Release" purification to remove non-basic impurities.

Strategy B: Classical Boc-Protection

Concept: If starting from (3-fluoropyridin-4-yl)methanamine, the amine must be protected before attempting to install the ether chain. The pyridine ring activates the 3-position fluorine for nucleophilic aromatic substitution (


).

Workflow:

  • Protection: Amine

    
     N-Boc-Amine.
    
  • Substitution:

    
     displacement of Fluorine with 2-methoxyethanol.
    
  • Deprotection: Acidic cleavage of Boc.[4]

Step 1: Boc Protection [4]

  • Reagents: Amine precursor,

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM.
  • Note: Pyridine nitrogen is less nucleophilic than the primary amine; selective protection of the exocyclic amine occurs readily.

Step 2:


 Etherification 
  • Mechanism: The 4-position substituent (now protected) and the ring nitrogen make the 3-position susceptible to nucleophilic attack, though less so than if the 4-position were electron-withdrawing. Strong base is required.

  • Protocol:

    • Dissolve 2-methoxyethanol (2.0 eq) in dry DMF.

    • Add NaH (60% dispersion, 2.2 eq) at 0°C. Stir 30 min.

    • Add N-Boc-(3-fluoropyridin-4-yl)methanamine.

    • Heat to 80-100°C.

    • Risk: High heat may degrade the Boc group. If this occurs, switch to Strategy A.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Stir at RT for 1h. Evaporate volatiles. Isolate as HCl salt or free base.

Part 3: Comparative Data & Visualization

Reaction Pathway Visualization

ReactionPathway Start 3-Hydroxy- isonicotinonitrile Ether 3-(2-methoxyethoxy) isonicotinonitrile Start->Ether Mitsunobu (DIAD, PPh3, ROH) Complex Boron-Amine Intermediate Ether->Complex BH3-THF Reduction Product TARGET: (3-(2-Methoxyethoxy) pyridin-4-yl)methanamine Complex->Product Acid Hydrolysis (HCl/MeOH)

Figure 2: The "Nitrile Surrogate" pathway (Strategy A) minimizes steps and avoids protection/deprotection cycles.

Comparison of Strategies
FeatureStrategy A (Nitrile)Strategy B (Boc-Protection)
Step Count 2 Steps3 Steps
Atom Economy High (No protecting group waste)Lower (Loss of t-butyl/CO2)
Cost Low (Generic reagents)Moderate (Boc2O, Pd catalysts)
Scalability High (Avoids chromatography often)Moderate
Risk Incomplete nitrile reductionBoc thermal instability during

Recommendation Primary Choice Backup / Library Synthesis

Part 4: Quality Control & Troubleshooting

1. "Catch and Release" Purification (Crucial for Amine Purity) Since the product is a basic amine, standard silica chromatography often results in streaking and yield loss.

  • Protocol: Load crude reaction mixture (dissolved in MeOH) onto an SCX-2 cartridge (acidic resin).

  • Wash: Flush with MeOH (removes neutral/acidic impurities, boron salts, and excess alcohol).

  • Elute: Flush with 2M

    
     in MeOH. The product releases as the free base.
    

2. Analytical Verification

  • 1H NMR (DMSO-d6): Look for the disappearance of the nitrile carbon (if Route A) or Boc methyls (Route B).

    • Diagnostic Signal: The benzylic

      
       (methanamine) usually appears as a singlet/doublet around 
      
      
      
      3.8 - 4.2 ppm.
    • Ether Chain: Distinct triplets for the ethoxy chain (

      
       3.6 - 4.2 ppm) and a singlet for the methoxy group (
      
      
      
      3.3 ppm).

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.).[5] Wiley-Interscience. (Definitive guide on amine protection strategies).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Mechanisms of nitrile reduction and pyridine functionalization).

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. (Comprehensive database of reduction methodologies including Borane-THF).

  • Biotage Application Notes. Catch and Release Purification of Amines using SCX Columns. (Industrial standard for purifying polar heterocyclic amines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

[1] Ticket ID: #PUR-PYR-4YL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #PUR-PYR-4YL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting isolation and purity issues for polar pyridine-methanamine intermediates.[1]

Executive Summary & Chemical Profile

User Query: "I am struggling to isolate (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine after nitrile reduction. The product remains in the aqueous phase during extraction, and it streaks heavily on silica gel."

Scientist Analysis: This intermediate presents a classic "double-trouble" scenario in medicinal chemistry: it possesses two basic centers (pyridine nitrogen and primary amine) and a polar ether side chain.[1]

  • Physicochemical Profile:

    • Basicity: The primary amine (

      
      ) and pyridine ring (
      
      
      
      ) make the molecule highly hydrophilic in acidic or neutral media.
    • Polarity: The 2-methoxyethoxy tail increases water solubility via hydrogen bond acceptance, complicating standard extractions.[1]

    • Stability: 4-picolylamines are prone to oxidative dimerization and carbamate formation (reacting with atmospheric

      
      ) upon standing.[1]
      

Recommendation Strategy: Abandon standard EtOAc/Water extractions. You must utilize a pH-Swing Extraction protocol followed by Amine-Modified Chromatography or Solid Phase Extraction (SCX) .[1]

Decision Matrix: Select Your Workflow

Before proceeding, identify the state of your crude material to select the correct module.

Purification_Decision_Tree Start Crude Reaction Mixture State What is the state of the crude? Start->State Aq_Acid Aqueous Acidic Solution (e.g., after HCl workup) State->Aq_Acid Acidic Aqueous Org_Sol Organic Solution (e.g., reaction solvent) State->Org_Sol Organic Step1 Module 1: pH-Swing Extraction (Required for isolation) Aq_Acid->Step1 Org_Sol->Step1 Evaporate & Acidify Purity_Check Is Purity > 95%? Step1->Purity_Check Salt Module 3: Salt Formation (HCl/Oxalate for storage) Purity_Check->Salt Yes Polish Select Polishing Method Purity_Check->Polish No Flash Module 2A: Flash Chromatography (DCM/MeOH/NH3) Polish->Flash Large Scale (>5g) SCX Module 2B: SCX Cartridge (Catch & Release) Polish->SCX Small Scale (<5g) Flash->Salt SCX->Salt

Figure 1: Purification logic flow for pyridine-methanamine intermediates.[1]

Module 1: The "pH-Swing" Extraction (Critical)

Standard extractions fail because the amine partitions into water. This protocol forces the amine into the organic phase using high ionic strength and specific solvent mixtures.

The Protocol
  • Acid Wash (Impurity Removal):

    • Dissolve crude in 1M HCl.

    • Wash with DCM (

      
      ).[1] Discard organic layer.[1][2]
      
    • Why? This removes non-basic impurities (unreacted nitriles, neutral side products) while keeping your product protonated in the water.[1]

  • Basification (The Swing):

    • Cool the aqueous layer to

      
      .
      
    • Slowly add 50% NaOH or solid

      
       until pH 
      
      
      
      .[1]
    • Note: The solution may become cloudy as the free base oils out.

  • Salting Out:

    • Saturate the aqueous phase with NaCl.[3]

    • Mechanism:[3][4] This increases the ionic strength, reducing the solubility of the organic amine in water (Salting-out effect).

  • Extraction (The "Magic" Solvent):

    • Extract using CHCl

      
      :IPA (3:1)  or DCM:IPA (4:1) .[1]
      
    • Do NOT use pure DCM or EtOAc.[1] They are too non-polar to pull this hydrophilic amine efficiently [1].[1]

    • Perform

      
       extractions.
      
  • Drying:

    • Dry combined organics over

      
       (Sodium Sulfate).[1][5] Avoid 
      
      
      
      if the amine is sensitive, as it is slightly acidic.[1]

Module 2: Chromatography Polishing[1]

If the extraction yields


 purity, use one of these methods.
Option A: Flash Chromatography (Deactivated Silica)

Best for scale > 5 grams.[1]

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase: DCM / MeOH / NH

    
    OH (28% aq).[1]
    
  • Gradient: Start at 95:5:0.5 and ramp to 90:10:1 .

  • Technical Note: The NH

    
    OH is non-negotiable. It deprotonates the acidic silanol sites on the silica, preventing the amine from "sticking" (tailing) and ensuring a tight band [2].
    
Option B: SCX "Catch and Release" (Recommended)

Best for scale < 5 grams or parallel synthesis.[1]

Strong Cation Exchange (SCX) cartridges are the gold standard for purifying basic amines from non-basic impurities without distillation.

SCX_Mechanism Step1 Step 1: Load Solvent: MeOH/DCM pH: Neutral/Acidic Result: Product Binds (Catch) Step2 Step 2: Wash Solvent: Pure MeOH Result: Neutrals Elute Step1->Step2 Step3 Step 3: Elute Solvent: 2M NH3 in MeOH Result: Product Releases Step2->Step3

Figure 2: The Catch-and-Release mechanism for SCX purification.

Protocol:

  • Condition: Flush SCX cartridge with MeOH.

  • Load: Dissolve crude in MeOH (or DCM/MeOH) and load onto the cartridge.

    • Mechanism:[3][4] The sulfonic acid groups on the resin protonate the amine, binding it ionically.

  • Wash: Flush with 3 column volumes (CV) of MeOH.

    • Result: Non-basic impurities (neutrals, acids) wash away.[1]

  • Elute: Flush with 2M NH

    
     in MeOH .
    
    • Result: The ammonia displaces the product, releasing it as the free base [3].

Module 3: Stabilization (Salt Formation)[1]

Free base 4-picolylamines are unstable oils.[1] Convert them to solids immediately for long-term storage.[1]

Salt TypeReagentProcedureAdvantage
Dihydrochloride 4M HCl in DioxaneAdd 2.5 eq.[1] HCl to amine in Et2O.[1] Filter precipitate.[1]Highly crystalline, very stable.[1]
Oxalate Oxalic AcidAdd 1 eq.[1] Oxalic acid in EtOH.Good for non-hygroscopic solids.[1]
Fumarate Fumaric AcidAdd 1 eq.[1] Fumaric acid in hot iPrOH.Pharmaceutically acceptable counterion.[1]

Troubleshooting & FAQs

Q: I used the SCX cartridge, but my product eluted in the Wash step (MeOH). Why? A: Your crude mixture might contain too much residual base (TEA or DIPEA) from a previous step, or the solvent was too basic.[1] Ensure the loading solution is neutral or slightly acidic (add 5% AcOH if necessary) to ensure the amine becomes protonated and binds to the sulfonic acid resin.

Q: The product is visible on TLC but disappears after column chromatography. A: This is "irreversible adsorption." The acidic silica protons reacted with your amine.

  • Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) or NH

    
    OH before loading your sample.[1] This "caps" the active sites.
    

Q: My yield is low after extraction, even with pH 12. A: The partition coefficient (


) is likely still too low.
  • Fix: Use Continuous Liquid-Liquid Extraction for 12–24 hours using Chloroform.[1] Alternatively, evaporate the aqueous phase to dryness and triturate the solid residue with 10% MeOH in DCM to extract the amine from the salts.

Q: The NMR shows a "doublet of doublets" impurity in the aromatic region. A: This is likely the N-oxide impurity. Pyridines oxidize easily.[1]

  • Fix: Add a reduction step (Zn dust/AcOH) or ensure all solvents are degassed.[1] Store the final product under Argon.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for amine extraction solvent systems).

  • Biotage Application Note. "Strategies for Flash Purification of Ionizable Compounds." .[1] (Authoritative source on amine-modified silica).

  • Sigma-Aldrich (Merck). "Solid Phase Extraction (SPE) Methodology - SCX."[1] .[1]

  • Bertini, V. et al. "Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases."[1][6] J. Med.[1] Chem.2005 , 48, 664–670.[1][6] Link (Specific reference for 4-aminomethylpyridine derivative synthesis and handling).

Sources

Optimization

Storage and handling safety for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Technical Support Center: (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine Welcome to the technical support resource for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

Welcome to the technical support resource for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.

I. Compound Identification and Hazard Summary
  • Chemical Name: (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

  • Common Synonyms: 4-(Aminomethyl)-3-(2-methoxyethoxy)pyridine

  • Primary Hazards: Causes skin irritation and serious eye irritation.[1] May be harmful if swallowed. In case of fire, it may emit toxic fumes, including carbon dioxide, carbon monoxide, and nitrogen oxides.[1]

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact.[1]
Eye Irritation Causes serious eye irritation.[1]
Acute Oral Toxicity May be harmful if swallowed.
II. Storage and Handling: Frequently Asked Questions

Q1: What are the ideal storage conditions for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine?

A1: To maintain the integrity of the compound, it should be stored in a cool, well-ventilated area with the container tightly closed.[1] For long-term stability, it is recommended to store it under an inert atmosphere, such as Argon.[1] While a specific temperature range is not always provided, storing it at recommended refrigerator temperatures (2-8°C) is a common practice for similar compounds to minimize degradation.

Q2: I've noticed the compound has changed in appearance. What could be the cause and is it still usable?

A2: A change in color or consistency could indicate degradation due to improper storage. Similar compounds can be hygroscopic, meaning they absorb moisture from the air, which can lead to changes in their physical state. Exposure to air or light can also cause degradation. If you observe any changes, it is best to discard the material and use a fresh sample to ensure the reliability of your experimental results.

Q3: What are the essential personal protective equipment (PPE) I should use when handling this compound?

A3: Due to its irritant nature, appropriate PPE is crucial. Always wear protective gloves (chemically resistant), a lab coat or protective clothing, and eye/face protection such as safety glasses or a face shield.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any mists or vapors that may form.[1]

Q4: Can I use this compound on the benchtop, or is a fume hood mandatory?

A4: It is strongly recommended to handle (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine exclusively within a certified chemical fume hood.[1] This is to ensure sufficient ventilation and to protect the user from potential inhalation of aerosols or vapors.[1]

III. Troubleshooting Experimental Issues

Q5: I'm seeing inconsistent results in my assays. Could the handling of this compound be a factor?

A5: Absolutely. Inconsistent results can often be traced back to compound integrity. If the compound has been improperly stored (e.g., exposed to air and moisture), it may have degraded, leading to a lower effective concentration in your experiments. Always use a fresh sample from a properly stored container if you suspect compound degradation.

Q6: What solvents are compatible with this compound?

A6: While specific solubility data is not always readily available, similar amine compounds are often soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). It is always best to perform a small-scale solubility test before preparing larger stock solutions.

Q7: What materials or chemicals should I avoid mixing with this compound?

A7: This compound should not be mixed with strong oxidizing agents or strong acids, as this could lead to a vigorous and potentially hazardous reaction.[3]

IV. Emergency Procedures and Spill Management

Q8: What should I do in case of accidental skin or eye contact?

A8: In case of skin contact, immediately remove all contaminated clothing and drench the affected area with running water for at least 10-15 minutes.[1] For eye contact, immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] In both instances, seek medical attention.[1]

Q9: How should I handle a small spill of this compound?

A9: For a small spill, first ensure you are wearing the appropriate PPE. Contain the spill using an inert absorbent material like dry earth, sand, or vermiculite.[1] Once absorbed, carefully transfer the material into a closable, labeled container for proper chemical waste disposal.[1] Do not discharge the material into drains or rivers.[1]

Q10: What is the correct procedure for disposing of waste containing this compound?

A10: All waste containing (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine should be disposed of in a labeled, sealed container as chemical waste, following your institution's and local environmental regulations.

V. Visual Guides

Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Start: Handling Compound fume_hood Work in Fume Hood? start->fume_hood yes_hood Yes fume_hood->yes_hood Is one available? no_hood No fume_hood->no_hood ppe_check Wear Required PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves yes_hood->ppe_check stop STOP! Do Not Proceed no_hood->stop proceed Proceed with Experiment ppe_check->proceed

Caption: Workflow for ensuring proper PPE before handling the compound.

Small Spill Response Protocol

Spill_Response spill Small Spill Occurs ppe 1. Don Appropriate PPE spill->ppe contain 2. Contain Spill with Inert Absorbent ppe->contain collect 3. Collect Absorbed Material into a Labeled Container contain->collect clean 4. Clean Spill Area collect->clean dispose 5. Dispose of Waste via Proper Channels clean->dispose end Spill Managed dispose->end

Caption: Step-by-step procedure for managing a small laboratory spill.

References

Sources

Troubleshooting

Overcoming steric hindrance in (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine reactions

Topic: Overcoming Steric & Electronic Hindrance in Synthesis Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The "Flex-Steric" Challenge Welcome to the technical support hub for (3-(2-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hindrance in Synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Flex-Steric" Challenge

Welcome to the technical support hub for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine .

This molecule presents a deceptive synthetic challenge. Unlike a rigid steric block (e.g., a tert-butyl or chloro group), the 3-(2-methoxyethoxy) substituent is a flexible polyether chain. This creates a dynamic "shield" over the reactive 4-aminomethyl center. Furthermore, the ether oxygen atoms can act as Lewis bases, creating intramolecular hydrogen bonds or chelating metal catalysts (the "Lariat Effect").

This guide addresses the three most common failure modes: Amide Coupling Stalling , Catalyst Deactivation in Cross-Couplings , and Imine Formation Equilibrium Issues .

Module 1: Amide Coupling Troubleshooting

Symptom: Reaction with carboxylic acids yields <20% product; starting material remains unconsumed even after 24h.

The Root Cause: Conformational Gating

The 2-methoxyethoxy chain can adopt a conformation that blocks the trajectory of the incoming electrophile (the activated ester). Standard coupling reagents (EDCI, HBTU) form bulky active esters that simply cannot penetrate this shield effectively.

Protocol A: The "Gold Standard" (HATU/HOAt)

For hindered amines, the 7-membered ring transition state of HOAt (generated from HATU) is superior to the 5-membered ring of HOBt.

  • Solvent: DMF or NMP (Critical: Do not use DCM; polar solvents help unfold the ether chain).

  • Base: DIPEA (3.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Procedure:

    • Pre-activate the carboxylic acid with HATU/DIPEA for 15 mins before adding the amine.

    • Add the amine and stir at 45°C . (Heat is required to overcome the rotational barrier of the ether chain).

Protocol B: The "Nuclear Option" (Acid Fluorides)

If HATU fails, switch to Acid Fluorides. The carbonyl-fluoride bond is small, highly electrophilic, and less sensitive to steric bulk than an O-At ester.

  • Reagent: BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or TFFH.

  • Mechanism: Generates an acid fluoride in situ.[1]

  • Citation: Ulven et al.[1] demonstrated this efficacy for sterically hindered amides where standard couplings failed.

Decision Tree: Coupling Optimization

AmideCoupling Start Start: Amide Coupling (3-Substituted Pyridine) Check1 Standard Coupling (EDCI/HOBt)? Start->Check1 Fail1 Likely Failure: Steric block Check1->Fail1 Yes TryHATU Protocol A: Switch to HATU/HOAt Solvent: DMF, Temp: 45°C Check1->TryHATU No Fail1->TryHATU Check2 Conversion > 50%? TryHATU->Check2 Success Proceed to Workup Check2->Success Yes TryFluoride Protocol B: Acid Fluoride (BTFFH) Small electrophile size Check2->TryFluoride No

Caption: Logic flow for optimizing amide coupling with sterically hindered pyridine amines.

Module 2: Buchwald-Hartwig Cross-Coupling

Symptom: Catalyst poisoning; reaction turns black immediately; no product.

The Root Cause: The "Hemolabile" Chelation

The ether oxygens on the side chain, combined with the pyridine nitrogen, create a multi-dentate binding pocket. This can strip Palladium from the ligand, forming an inactive chelate complex.

Solution: Ligand Sterics vs. Substrate Sterics

You must use a ligand that binds Pd tighter than your substrate does.

  • Ligand Selection:

    • BrettPhos or RuPhos : These bulky biaryl phosphine ligands prevent the substrate's ether chain from coordinating to the Pd center.

    • Avoid: Simple phosphines like PPh3 or dppf (they will be displaced).

  • Pre-catalysts: Use BrettPhos Pd G4 . Do not generate the catalyst in situ from Pd(OAc)2, as the amine will sequester the Pd(II) before reduction.

  • Base: NaOtBu (Strong base facilitates deprotonation of the hindered amine).

Experimental Workflow
ComponentSpecificationReason
Catalyst BrettPhos Pd G4 (2-5 mol%)Prevents chelation; promotes reductive elimination.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point; non-coordinating.
Temp 90–100°CRequired to drive kinetics against steric bulk.
Atmosphere Argon (Strict)O2 kills the active catalytic species rapidly.

Module 3: Reductive Amination

Symptom: Formation of the intermediate imine is slow; reduction yields mostly alcohol (from ketone reduction) or starting material.

The Root Cause: Equilibrium Shift

The steric bulk at the 3-position destabilizes the tetrahedral intermediate required to form the imine. The equilibrium stays shifted toward the free ketone/aldehyde and amine.

Protocol: Titanium-Mediated Dehydration

Use Titanium(IV) isopropoxide, Ti(OiPr)4 , as a Lewis acid and water scavenger.

  • Step 1 (Imine Formation):

    • Mix Amine (1.0 equiv) + Ketone (1.0 equiv) + Ti(OiPr)4 (1.5 equiv) .

    • Neat (no solvent) or in minimal THF.

    • Stir 2–4 hours. The solution will become viscous. Note: Ti(IV) coordinates the carbonyl, activating it while the isopropoxide acts as an internal base.

  • Step 2 (Reduction):

    • Dilute with MeOH.

    • Add NaBH4 (or NaBH3CN) carefully.

  • Quench:

    • Add 1N NaOH (forms TiO2 precipitate). Filter through Celite.

Module 4: Purification & Handling

Issue: The molecule "streaks" on silica gel; poor recovery.

Explanation: The molecule contains a basic primary amine, a pyridine ring, and Lewis-basic ether oxygens. It binds aggressively to the acidic silanols on silica gel.

Troubleshooting Protocol:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Use DCM:MeOH:NH4OH (90:10:1). The ammonium hydroxide competes for the silanol sites, displacing your product.

  • Alternative: Use Amine-functionalized Silica (NH2-SiO2). This eliminates the need for TEA and prevents streaking entirely.

Visualizing the Chelation Problem

The following diagram illustrates why standard catalysts fail. The "Lariat" ether chain wraps around, competing with ligands for the metal center.

ChelationModel cluster_molecule Substrate Interference (The Lariat Effect) Pd Pd Metal Center Ligand Ligand (Desired) Ligand->Pd Binding PyN Pyridine Nitrogen PyN->Pd Poisoning EtherO Ether Oxygen EtherO->Pd Chelation Amine Amine (NH2) Amine->Pd Reaction Site

Caption: Schematic of the "Lariat Effect" where the ether chain competes with ligands for the Pd center.

FAQ: Rapid Response

Q: Can I use acid chlorides instead of HATU? A: Yes, but with caution. The HCl byproduct can protonate the pyridine ring and the ether oxygens, rendering them insoluble or unreactive. If using acid chlorides (R-COCl), you must use a scavenger base like polymer-supported carbonate or excess DIPEA/TEA to neutralize HCl immediately.

Q: The reaction mixture turned deep blue/green during workup. What is this? A: This indicates Copper (if used) or trace metal contamination coordinating to the pyridine-ether motif. Wash the organic layer with 10% aqueous EDTA or ammonium hydroxide to sequester the metals and release your product.

Q: My LCMS shows a mass of M+22 or M+23. Is this an impurity? A: This is likely the Sodium adduct (M+Na). Polyethers (like the methoxyethoxy chain) are known to trap sodium ions in the mass spec source. It is an artifact of ionization, not necessarily a chemical impurity.

References

  • BenchChem. (2025).[2] A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. Retrieved from

  • Ulven, T., et al. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Retrieved from

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: A user's guide. Chemical Science. (Contextual grounding for BrettPhos usage).
  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide. The Journal of Organic Chemistry. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Reference Standard Grades for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine in GMP Workflows

Executive Summary & Molecule Context[1][2] In the competitive landscape of kinase inhibitor development, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine (CAS: 1539073-69-0) serves as a critical Key Starting Material (KSM) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2]

In the competitive landscape of kinase inhibitor development, (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine (CAS: 1539073-69-0) serves as a critical Key Starting Material (KSM) or intermediate, specifically in the synthesis of Pemigatinib (Pemazyre®).[1]

The quality control of this amine fragment is pivotal. Impurities originating here—specifically oxidative degradants of the primary amine or demethylated pyridine byproducts—can carry through to the final Drug Substance (DS), potentially triggering genotoxic impurity alerts.

This guide objectively compares reference standard grades available for this molecule and outlines a self-validating protocol for qualifying in-house working standards, ensuring compliance with ICH Q7 and ICH Q2(R2) .

Comparative Analysis: Reference Standard Grades

Selecting the correct grade is a balance of regulatory risk vs. cost.[2] The following table contrasts the three primary tiers of materials available for this pyridine-methanamine derivative.

Table 1: Technical Specification Comparison
FeaturePrimary / Certified Reference Material (CRM) Secondary / Working Standard (In-House) Reagent Grade (Commercial)
Intended Use Method Validation, Calibration of Working Stds.[1]Routine Batch Release, IPC Testing.Synthesis input; NOT for quantitation.
Potency Assignment Mass Balance (100% - Impurities - Water - Residuals) or qNMR .[1][2]Assayed against CRM.Area % (HPLC) only.[1][2]
Traceability NIST / SI Traceable.[1][2]Traceable to the CRM.[1][2]Internal Lot Number only.
CoA Data H-NMR, C-NMR, MS, IR, HPLC Purity, ROI, KF, GC (Solvents).HPLC Purity, ID (IR/NMR), Potency.HPLC Area %, minimal ID.
Risk Profile Low.[1][2][3] Accepted by FDA/EMA without question.[1][2]Low (if qualified correctly).High. Potency often overestimated by 2-5%.[1][2]
Cost Factor High (

)
Low ($)Low ($)
Expert Insight: The "Purity vs. Potency" Trap

A common error in analyzing (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is confusing Chromatographic Purity with Potency .[1][2]

  • Reagent Grade often claims "98% Purity."[1][2] This usually refers to UV Area % at 254 nm.[1][2]

  • However, this molecule is a hygroscopic amine.[1][2] It often retains 2-4% water and 1-3% inorganic salts (from reduction steps).[1][2]

  • Result: A "98% pure" reagent may only have a 93% Potency (Assay).[1][2] Using this as a standard without correction will result in a 7% bias in your final drug yield calculations.[1][2]

Technical Workflow: Qualification of a Working Standard[3]

To maintain economic efficiency without sacrificing integrity, most GMP labs purchase a small quantity of CRM to qualify a larger batch of Reagent Grade material as an "In-House Working Standard."[1]

Diagram 1: The Qualification Lifecycle

The following logic flow demonstrates the self-validating pathway to elevate a Reagent Grade material to a Working Standard.

QualificationWorkflow RawMat Reagent Grade (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine ID_Check Identity Confirmation (H-NMR + MS) RawMat->ID_Check Purity_Check Purity Assessment (HPLC + GC-HS + KF) ID_Check->Purity_Check Structure Confirmed Fail Reject / Purify ID_Check->Fail Wrong Structure Assay Potency Assignment (Direct Comparison) Purity_Check->Assay Purity > 98.0% Purity_Check->Fail Purity < 98.0% CRM Primary CRM (External Source) CRM->Assay Reference Release Release as Working Standard Assay->Release RSD < 1.0%

Figure 1: Workflow for qualifying a secondary standard against a primary CRM, ensuring traceability under ICH Q7.

Experimental Protocols

A. HPLC Method for Purity & Assay

The primary amine and pyridine nitrogen create a basicity challenge (


 and 

).[2] Standard C18 columns often exhibit severe tailing due to silanol interactions.[1][2]

Recommended System: High-pH Stable Reverse Phase.[1][2]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B[1][2]

    • 15 min: 90% B[1][2]

    • 20 min: 90% B[1][2]

    • 21 min: 5% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Pyridine ring absorption).[1][2]

  • Temperature: 35°C.[1][2]

Why this works: Operating at pH 10 ensures the amine is deprotonated (neutral), eliminating ionic interaction with silanols and producing sharp, symmetric peaks (


).[1]
B. Establishing the Relative Response Factor (RRF)

To accurately quantify impurities, you must determine if the impurities respond differently to UV light than the main peak.[1][2]

  • Prepare Solutions: Prepare equimolar solutions of the Main Peak (MP) and key impurities (if available as standards).

  • Inject: 3 replicates at 5 concentration levels (Linearity study).

  • Calculate: Slope of Impurity / Slope of Main Peak = RRF.[1][2]

  • Application: If RRF

    
     1.0 (range 0.8–1.2), apply the correction factor in the purity calculation:
    
    
    
    

Synthesis Context & Impurity Origins[1]

Understanding where this molecule fits in the Pemigatinib pathway helps identify potential impurities to watch for in the reference standard.[2]

Diagram 2: Pemigatinib Fragment Context

SynthesisPath KSM1 Pyridine Precursor (Substituted 4-CN pyridine) Target (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine (The Target Standard) KSM1->Target Reduction (H2/Pd or LiAlH4) Impurity1 Impurity A: N-Oxide Derivative Target->Impurity1 Oxidation (Storage) Impurity2 Impurity B: Des-methyl (Phenol) Target->Impurity2 Acid Hydrolysis FinalDrug Pemigatinib (FGFR Inhibitor) Target->FinalDrug Coupling to FGFR Scaffold

Figure 2: The molecule's role in synthesis and common degradation pathways affecting standard purity.[1]

Recommendations for Storage & Handling

As a primary amine with an ether linkage, this standard is susceptible to:

  • Carbamate Formation: Reacts with atmospheric

    
    .[1][2]
    
    • Protocol: Store under Argon/Nitrogen.[1][2]

  • Hygroscopicity: Absorbs water rapidly.[1][2]

    • Protocol: Equilibrate to room temperature in a desiccator before weighing.[1][2] Use a closed weighing vessel.

    • Solid: 12 months at -20°C.[1][2]

    • Solution (Acetonitrile): 1 week at 4°C (Check for precipitation).

References

  • International Council for Harmonisation (ICH). (2023).[1][2][4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation (ICH). (2000).[1][2][6] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • Hoy, S.M. (2020).[1][2] Pemigatinib: First Approval.[1][2][7] Drugs 80, 923–929.[1][2] (Context for Pemigatinib synthesis and intermediates). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine

The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory compliance. It is imperative to supplement this guide with a thorou...

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory compliance. It is imperative to supplement this guide with a thorough review of your institution's specific Environmental Health & Safety (EHS) protocols and local waste disposal regulations.

Hazard Identification and Risk Assessment

(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine combines the chemical functionalities of a pyridine ring, a methoxyethoxy group, and a primary amine. This unique structure informs its potential hazards:

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if inhaled, swallowed, or absorbed through the skin.[1] They can cause irritation to the skin and eyes.[1][2]

  • Amine Group : Organic amines can be corrosive and cause severe skin burns and eye damage. They may also be toxic and cause respiratory irritation.[3]

  • Methoxyethoxy Group : While generally less hazardous, this group can influence the compound's solubility and environmental fate.

Given these characteristics, it is prudent to treat (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassAnticipated Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][5]
Specific Target Organ Toxicity May cause respiratory irritation.[3][6]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling or preparing for disposal, ensure the following personal protective equipment is worn:

  • Eye and Face Protection : Chemical splash goggles or a face shield are mandatory to protect against splashes.[7]

  • Hand Protection : Wear nitrile or neoprene gloves.[8] Ensure gloves are compatible with pyridine and amine compounds.

  • Body Protection : A lab coat must be worn to prevent skin contact.[7] For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection : All handling of the compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][8]

Handling Best Practices:

  • Avoid direct contact with the substance.[2]

  • Work in a well-ventilated area, preferably a fume hood.[2][7]

  • Prevent the formation or spread of mists or vapors in the air.[2]

  • Do not eat, drink, or smoke in the work area.[6][9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine is that it should be treated as hazardous chemical waste. Under no circumstances should this compound be poured down the drain or disposed of in regular trash .[7][8]

Step 1: Waste Collection

  • Collect all waste containing (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, including residues, contaminated materials (e.g., pipette tips, weighing paper), and contaminated solvents, in a designated hazardous waste container.[8]

Step 2: Container Selection and Labeling

  • Container Compatibility : The waste container must be made of a material compatible with pyridine and amine compounds, such as glass or high-density polyethylene.[7][10] The container must be in good condition, free of leaks, and have a secure, sealable lid.[11][12]

  • Labeling : Clearly label the container with the words "Hazardous Waste" and the full chemical name: "(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine".[8] Also, include any known hazard information (e.g., "Toxic," "Irritant").

Step 3: Waste Segregation and Storage

  • Segregation : Store the waste container separately from incompatible materials, particularly strong oxidizing agents and strong acids.[2]

  • Storage Location : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[2][8] This area should be away from sources of ignition, heat, and direct sunlight.[8] The National Research Council recommends that chemical waste be accumulated at or near the point of generation and under the control of laboratory personnel.[11]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated waste management provider to arrange for the pickup and disposal of the hazardous waste.[7][13] Follow their specific procedures for waste pickup requests.[14]

The following diagram outlines the decision-making process for the proper disposal of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine.

DisposalWorkflow Disposal Workflow for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine start Start: Waste Generation assess_hazards Assess Hazards (Pyridine, Amine Functionality) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe collect_waste Collect Waste in Designated Container select_ppe->collect_waste label_container Label Container 'Hazardous Waste' & Chemical Name collect_waste->label_container segregate_waste Segregate from Incompatible Materials label_container->segregate_waste store_waste Store in Cool, Dry, Well-Ventilated Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Proper Disposal by Licensed Facility contact_ehs->end_disposal

Caption: Disposal workflow for (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuation : Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilation : Ensure the area is well-ventilated, and if the spill is significant, work upwind.[2][7]

  • Containment : For liquid spills, use an inert absorbent material such as sand, vermiculite, or dry earth to contain the spill.[2][6] Do not use combustible materials like paper towels to absorb large spills of oxidizing materials.

  • Collection : Carefully transfer the absorbent material into a sealable, labeled hazardous waste container for disposal.[2]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your supervisor and your institution's EHS department, following their established emergency response procedures.[7]

Emergency First Aid Procedures

In case of accidental exposure, follow these first aid measures and seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing.[2]

  • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation : Move the individual to fresh air immediately.[2][7] If breathing is difficult, provide oxygen.

  • Ingestion : Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[2]

Always have the Safety Data Sheet (or this guide in its absence) available when seeking medical attention.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the detailed procedures outlined in this guide for the disposal of (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine, researchers can protect themselves, their colleagues, and the environment. Proactive engagement with your institution's EHS department is essential to ensure full compliance with all applicable regulations.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • Safety D
  • Safe Disposal of (2,2-Dimethoxyethyl)
  • PYRIDINE.
  • SAFETY D
  • Pyridine - SAFETY D
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. Loba Chemie.
  • SAFETY D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • SAFETY D
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Chemical Waste Procedures. University of Illinois Division of Research Safety.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
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